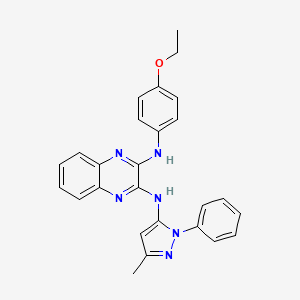
2,5-Dichloro-4-ethoxy-1-(indolinylsulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dicloro-4-etoxi-1-(indolinilsulfonil)benceno es un compuesto orgánico sintético que pertenece a la clase de derivados del indol. Los derivados del indol son conocidos por sus significativas actividades biológicas y son ampliamente utilizados en la química medicinal . Este compuesto se caracteriza por la presencia de un anillo de diclorobenceno, un grupo etoxi y una unidad indolinisulfonil, lo que lo convierte en una molécula única y versátil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2,5-Dicloro-4-etoxi-1-(indolinilsulfonil)benceno típicamente involucra múltiples pasos, incluyendo la formación del anillo de indol, la sulfonilación y la introducción de los grupos etoxi y dicloro. Un método común involucra los siguientes pasos:
Formación del Anillo de Indol: Esto se puede lograr mediante la síntesis de indol de Fischer, donde la fenilhidrazina reacciona con un aldehído o cetona en condiciones ácidas.
Sulfonilación: El derivado del indol se sulfonila luego utilizando un cloruro de sulfonilo en presencia de una base como la piridina.
Introducción de Grupos Etoxi y Dicloro:
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación eficientes para asegurar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
2,5-Dicloro-4-etoxi-1-(indolinilsulfonil)benceno puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: La reducción se puede lograr usando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter seco.
Sustitución: Aminas o tioles en presencia de una base como el hidróxido de sodio.
Principales Productos Formados
Oxidación: Formación de los correspondientes sulfoxidos o sulfonas.
Reducción: Formación de derivados de indol reducidos.
Sustitución: Formación de derivados de indol sustituidos con nuevos grupos funcionales en las posiciones de cloro.
Aplicaciones Científicas De Investigación
2,5-Dicloro-4-etoxi-1-(indolinilsulfonil)benceno tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Estudiado por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por su potencial uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Utilizado en el desarrollo de nuevos materiales y como precursor en la síntesis de colorantes y pigmentos.
Mecanismo De Acción
El mecanismo de acción de 2,5-Dicloro-4-etoxi-1-(indolinilsulfonil)benceno involucra su interacción con objetivos moleculares específicos y vías. La unidad de indol es conocida por interactuar con varios receptores biológicos, incluyendo receptores de serotonina y enzimas involucradas en vías de señalización celular. El grupo sulfonilo puede mejorar la afinidad de unión del compuesto y la especificidad hacia estos objetivos, lo que lleva a sus efectos biológicos .
Comparación Con Compuestos Similares
Compuestos Similares
- 2,5-Dicloro-4-metoxi-1-(indolinilsulfonil)benceno
- 2,5-Dicloro-4-etoxi-1-(bencilsulfonil)benceno
- 2,5-Dicloro-4-etoxi-1-(piridinilsulfonil)benceno
Unicidad
2,5-Dicloro-4-etoxi-1-(indolinilsulfonil)benceno es único debido a la presencia de la unidad indolinisulfonil, que imparte actividades biológicas y reactividad química distintas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C16H15Cl2NO3S |
|---|---|
Peso molecular |
372.3 g/mol |
Nombre IUPAC |
1-(2,5-dichloro-4-ethoxyphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C16H15Cl2NO3S/c1-2-22-15-9-13(18)16(10-12(15)17)23(20,21)19-8-7-11-5-3-4-6-14(11)19/h3-6,9-10H,2,7-8H2,1H3 |
Clave InChI |
SYDYNGDBCGLXDZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCC3=CC=CC=C32)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-({[2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12128002.png)
![4-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12128004.png)
![3-{[2-(Pyridin-2-yl)ethyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12128026.png)
![(3Z)-5-bromo-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12128030.png)

![2,5-dichloro-N-{3-[(2-methylphenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide](/img/structure/B12128045.png)
![Ethyl 2-[(chloroacetyl)(2-cyanobenzyl)amino]benzoate](/img/structure/B12128047.png)
![4-[(3-fluoro-4-methoxyphenyl)carbonyl]-3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12128051.png)


![Benzoic acid, 2-[(4-phenoxybutyl)amino]-](/img/structure/B12128065.png)

![N-[3-(acetylamino)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide](/img/structure/B12128070.png)

